6-Fluoro-5-iodoindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5FINO |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
6-fluoro-5-iodo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) |
InChI Key |
OAKURZSDQVDUII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)I |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 6 Fluoro 5 Iodoindolin 2 One Derivatives
Influence of Halogen Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring portion of 6-fluoro-5-iodoindolin-2-one is significantly influenced by the electronic effects of the fluorine and iodine substituents, as well as the electron-withdrawing nature of the fused lactam ring.
The electron density of the aromatic ring in this compound is modulated by a combination of inductive and resonance effects from both the fluorine and iodine atoms.
Inductive Effect (-I): Both fluorine and iodine are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect. uobabylon.edu.iqchemistrysteps.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. uobabylon.edu.iqchemistrysteps.com Fluorine is the most electronegative halogen, and its inductive effect is significantly stronger than that of iodine. chemistrysteps.comquora.com
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a positive mesomeric or +M effect). masterorganicchemistry.com This effect increases the electron density, particularly at the ortho and para positions relative to the halogen. masterorganicchemistry.comaakash.ac.in However, the effectiveness of this resonance donation depends on the orbital overlap between the halogen and the carbon of the ring. uobabylon.edu.iq For fluorine, the overlap between its 2p orbitals and carbon's 2p orbitals is efficient, leading to a significant +M effect. quora.com For iodine, the overlap between its larger 5p orbitals and carbon's 2p orbitals is much less effective, resulting in a weaker +M effect. uobabylon.edu.iq
| Property | Fluorine | Iodine |
|---|---|---|
| Inductive Effect (-I) | Strongly electron-withdrawing | Weakly electron-withdrawing |
| Resonance Effect (+M) | Weakly electron-donating | Very weakly electron-donating |
| Overall Effect on Ring | Deactivating | Deactivating |
The substituents on the this compound ring system direct incoming reagents to specific positions.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution. wikipedia.orgbyjus.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the electron-withdrawing carbonyl group in the indolin-2-one ring, along with the inductive effects of the halogens, activates the ring for SNAr. In this type of reaction, the rate-determining step is typically the initial attack of the nucleophile. stackexchange.com Consequently, more electronegative substituents that can stabilize the negative charge of the intermediate increase the reaction rate. stackexchange.commasterorganicchemistry.com This leads to the unusual reactivity trend where fluoride (B91410) is often a better leaving group than iodide in SNAr reactions because its high electronegativity strongly stabilizes the Meisenheimer complex. stackexchange.commasterorganicchemistry.com Therefore, in this compound, the fluorine at C6 is the more likely site for nucleophilic displacement.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C5 position of this compound.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgacsgcipr.org For halogenated indolin-2-ones, the reaction typically targets the more reactive C-I or C-Br bond. nih.gov The C-I bond at the 5-position of this compound is an ideal site for this transformation, leaving the C-F bond intact for potential subsequent reactions.
General protocols for the Suzuki-Miyaura coupling of iodo-indolinones involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base in an appropriate solvent. libretexts.orgnih.gov
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Catalyst precursor |
| Ligand | PPh3, SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | K2CO3, Cs2CO3, K3PO4, Na2CO3 | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and facilitates the reaction |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the new carbon substituent |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgsci-hub.cat This reaction is highly effective for coupling aryl halides with a wide range of amines. wikipedia.org Research has demonstrated the successful synthesis of porphyrin-indolin-2-one conjugates through the palladium-catalyzed amination of iodinated and dibrominated indolin-2-one derivatives with an aminoporphyrin. researchgate.net
In a study by Tomé et al., 5-iodo- and 5,7-dibromo-1,3,3-trimethylindolin-2-one were coupled with (2-amino-5,10,15,20-tetraphenylporphyrinato)nickel(II). researchgate.net The catalytic system comprising a palladium source and the bulky, electron-rich phosphine ligand XPhos (dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) proved effective for these transformations, affording the desired conjugates in satisfactory yields under mild conditions. researchgate.net This methodology is directly applicable to this compound for the selective introduction of a porphyrin moiety at the C5 position.
| Component | Specific Reagent/Condition |
|---|---|
| Indolin-2-one Substrate | 5-Iodo-1,3,3-trimethylindolin-2-one |
| Amine Coupling Partner | (2-Amino-5,10,15,20-tetraphenylporphyrinato)nickel(II) |
| Palladium Source | Pd(OAc)2 or Pd2(dba)3 |
| Ligand | XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
Nucleophilic Substitution Reactions with Halogenated Indolin-2-ones
As previously discussed (Section 3.1.2), the indolin-2-one ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing groups. wikipedia.orgdalalinstitute.com In the case of this compound, the reaction is expected to occur preferentially at the C6 position, leading to the displacement of the fluoride ion.
The increased reactivity of aryl fluorides over other aryl halides in SNAr reactions is a well-established principle. stackexchange.commasterorganicchemistry.com The highly electronegative fluorine atom strongly stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining addition step of the nucleophile. stackexchange.commasterorganicchemistry.com This stabilization outweighs the high strength of the C-F bond, as bond cleavage occurs in the subsequent fast step. masterorganicchemistry.com The carbonyl group of the indolin-2-one ring and the iodine atom at C5 both contribute to the electron-deficient nature of the ring, further facilitating the nucleophilic attack at the adjacent C6 position. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the fluoride under suitable basic conditions. byjus.com
Functionalization at Exocyclic Positions
The methylene (B1212753) group at the C-3 position of the indolin-2-one core is activated by the adjacent carbonyl group, making it a prime site for condensation reactions. The Knoevenagel condensation is a widely employed and classical method for the formation of a C-C double bond at this position, leading to the synthesis of 3-alkylideneoxindoles. acs.orgnih.gov This reaction involves the base-catalyzed condensation of the active methylene group of the oxindole (B195798) with an aldehyde or ketone. bohrium.com
The general mechanism proceeds through the deprotonation of the C-3 position by a base, typically a weak amine like piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product. rsc.org The reaction is often driven to completion by the removal of water. bohrium.com
While specific examples detailing the Knoevenagel condensation of this compound are not prevalent in the reviewed literature, the reactivity of structurally similar compounds provides strong evidence for its feasibility. For instance, studies on various substituted isatins and oxindoles, including those with halogen substituents, have demonstrated successful condensation with a wide range of aromatic and aliphatic aldehydes. niscpr.res.innih.gov The reaction of 5-iodoindolin-2-one (B64591) with various indole (B1671886) derivatives to form 3,3-disubstituted oxindoles further underscores the viability of C-3 functionalization on iodo-substituted scaffolds. acs.orgchim.it It is important to note that in reactions involving iodo-substituted isatins, deiodination can sometimes be observed as a side reaction, particularly under elevated temperatures. acs.org
The resulting 3-alkylideneoxindole derivatives are of significant interest as they are core structures in many biologically active compounds. The stereochemistry of the newly formed double bond (E or Z) can be influenced by the reaction conditions and the nature of the substituents. nih.gov
Table 1: Examples of Knoevenagel Condensation with Substituted Oxindoles
| Oxindole Reactant | Aldehyde/Ketone | Product | Reference |
| 5-Iodoindolin-2-one | Isatin (B1672199) Derivatives | 3-Hydroxy-3-(indolyl)oxindoles | acs.orgchim.it |
| Substituted Isatins | Steroidal Ketones | Steroidal isatin conjugates | niscpr.res.in |
| Oxindole | Aromatic Aldehydes | (E/Z)-3-Benzylideneoxindoles | nih.gov |
Direct functionalization of the C(sp³)-H bond at the C-3 position of the oxindole core represents a more modern and atom-economical approach to creating 3,3-disubstituted oxindoles. This strategy avoids the need for pre-functionalization and directly introduces new substituents onto the scaffold. Several methodologies have been developed for the C-H functionalization of oxindoles, including transition-metal-catalyzed and metal-free oxidative coupling reactions.
Iron-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the arylation of 3-substituted oxindoles. nih.gov This method utilizes an iron catalyst and an oxidant, such as oxygen, to couple the C-3 position of the oxindole with electron-rich aromatic and heteroaromatic compounds. nih.gov Furthermore, electrochemical methods have been developed for the direct C(sp³)–H functionalization of oxindoles, where the oxindole acts as an electrophilic synthon in an "umpolung" fashion. acs.org This approach is environmentally benign as it avoids the use of stoichiometric chemical oxidants. acs.org
Transition-metal-free oxidative cross-coupling reactions have also been reported. For example, a NaOtBu-mediated reaction between the C(sp³)-H bond of oxindoles and the C(sp²)-H bond of nitroarenes allows for the synthesis of 3-aryl substituted oxindoles at room temperature. bohrium.com Additionally, K₂S₂O₈-mediated direct C-H heteroarylation/hydroxylation of indolin-2-ones with quinoxalin-2(1H)-ones has been demonstrated, showcasing a novel method for creating complex oxindole derivatives. rsc.org
Although direct examples involving this compound are not explicitly detailed in the literature, the broad substrate scope of these C-H functionalization methods, which includes oxindoles with various electronic properties, suggests their applicability to this specific scaffold. nih.gov The presence of the electron-withdrawing fluoro and iodo groups on the aromatic ring may influence the reactivity of the C-3 position in these transformations.
Table 2: Methodologies for C-3 C(sp³)-H Functionalization of Oxindoles
| Methodology | Catalyst/Reagent | Coupling Partner | Product Type | Reference |
| Cross-Dehydrogenative Coupling | Iron Catalyst / O₂ | Arenes/Heteroarenes | 3-Aryl/Heteroaryl Oxindoles | nih.gov |
| Electrochemical Umpolung | Electrochemical Cell | Alcohols/Nucleophiles | 3-Alkoxy/Functionalized Oxindoles | acs.org |
| Metal-Free Oxidative Coupling | NaOtBu / DMSO | Nitroarenes | 3-Aryl Oxindoles | bohrium.com |
| Direct Heteroarylation/Hydroxylation | K₂S₂O₈ | Quinoxalin-2(1H)-ones | 3-Heteroaryl-3-hydroxyoxindoles | rsc.org |
The nitrogen atom of the indolin-2-one ring is another key position for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties. N-alkylation is a common strategy to achieve this modification.
A general and effective method for the N-alkylation of isatins, the oxidized precursors to oxindoles, involves the use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the nitrogen to form a nucleophilic amide anion, which then reacts with an alkyl halide (e.g., alkyl bromide or iodide) to afford the N-alkylated product. This method is broadly applicable and can be adapted for the N-substitution of this compound.
In addition to simple alkyl groups, more complex moieties can be introduced. For example, N-benzylation can be achieved using benzyl (B1604629) bromide with a milder base like potassium carbonate (K₂CO₃) in DMF. The choice of base and electrophile allows for a high degree of control over the nature of the substituent introduced at the N-1 position. The synthesis of various N-substituted oxindoles as intermediates for kinase inhibitors further highlights the importance and feasibility of these N-substitution strategies.
Table 3: General Conditions for N-Alkylation of Isatins/Oxindoles
| Reagents | Conditions | Product | Reference |
| NaH, Alkyl Halide | DMF, 0-5 °C to rt | N-Alkyl Isatin | |
| K₂CO₃, Benzyl Bromide | DMF, rt | N-Benzyl Isatin | |
| Various | Various | N-Substituted Oxindoles |
Mechanistic Elucidation of Reactions Involving 6 Fluoro 5 Iodoindolin 2 One and Analogues
Radical-Mediated Reaction Pathways
Radical reactions offer unique pathways for the functionalization of the indolin-2-one core. The presence of a relatively weak carbon-iodine bond makes 6-fluoro-5-iodoindolin-2-one a potential precursor for aryl radical generation, which can subsequently engage in various bond-forming events.
Single-Electron Transfer (SET) is a key initiation step in many radical reactions. For indolin-2-one analogues, SET processes can be triggered photochemically, often involving the formation of an electron-donor-acceptor (EDA) complex. rsc.org In a typical scenario, the enolate form of an oxindole (B195798) can act as an electron donor, transferring a single electron to an acceptor molecule upon photo-excitation. This generates a radical cation from the oxindole and a radical anion of the acceptor. rsc.org
In the context of this compound, the molecule itself could potentially participate as either a donor or an acceptor depending on the reaction partner. More commonly, the carbon-iodine bond can be cleaved following an SET event. For instance, visible-light-induced electron transfer from a suitable donor to the iodo-oxindole could generate a radical anion, which then fragments to release an iodide anion and the corresponding 5-yl aryl radical. rsc.org This radical can then propagate a chain reaction. rsc.org
Table 1: Proposed Steps in a Radical Chain Mechanism via SET for Oxindole Analogues
| Step | Description | Key Intermediates |
| Initiation | Formation of an Electron-Donor-Acceptor (EDA) complex between an oxindole enolate and an aryl halide, followed by photo-induced Single-Electron Transfer (SET). | EDA complex, radical anion, aryl radical |
| Propagation | The generated aryl radical is trapped by an oxindole enolate to form a new radical anion intermediate. This intermediate then transfers an electron to another molecule of the starting aryl halide, propagating the radical chain. | Aryl radical, radical anion adduct |
| Termination | Combination of any two radical species to form a non-radical product. | Various radical species |
This interactive table summarizes the key stages of a plausible SET-initiated radical chain reaction involving oxindole derivatives.
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a substrate to a radical species. mdpi.com The feasibility of a HAT reaction is primarily driven by the relative Bond Dissociation Energies (BDEs) of the bond being broken and the bond being formed. mdpi.com For indolin-2-one analogues, intramolecular HAT reactions are particularly powerful for constructing complex molecular architectures.
Studies on related indoline (B122111) systems have shown that cobalt(III)-carbene radicals can undergo rapid intramolecular 1,5-HAT reactions to generate more stabilized benzylic radicals. nih.govnih.gov This process involves the abstraction of a hydrogen atom from a position five atoms away from the initial radical center. nih.govnih.gov For this compound, the C-H bonds at the C-3 and C-7 positions are potential sites for HAT, depending on the nature of the abstracting radical. The electronic effects of the fluorine and iodine substituents can subtly influence the BDEs of the aromatic C-H bonds, potentially altering site-selectivity in HAT reactions. nih.gov
Direct detection of short-lived radical intermediates is challenging. Therefore, indirect methods such as radical trapping experiments coupled with Electron Paramagnetic Resonance (EPR) spectroscopy are employed. researchgate.net In these experiments, a "spin trap," typically a nitrone or nitroso compound, is added to the reaction mixture. This trap reacts with the transient radical to form a more stable and persistent nitroxide radical adduct. researchgate.net
EPR spectroscopy can detect species with unpaired electrons, like these nitroxide adducts. ljmu.ac.uk The resulting EPR spectrum provides valuable information. The hyperfine splitting pattern and coupling constants of the signal can help identify the structure of the original trapped radical. ljmu.ac.uk For instance, if a reaction involving this compound were to proceed via a C-5 aryl radical, this radical could be intercepted by a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The EPR spectrum of the resulting DMPO-aryl adduct would provide evidence for the formation of the proposed radical intermediate. nih.govnih.gov
Table 2: Common Spin Traps and Information from EPR Spectroscopy
| Spin Trap | Chemical Name | Typical Radicals Trapped | Information from EPR Spectrum |
| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | Carbon- and heteroatom-centered radicals | Hyperfine coupling constants (aN, aH) help identify the trapped radical. |
| PBN | α-Phenyl-N-tert-butylnitrone | Carbon-centered radicals | Simpler spectra than DMPO, often used for confirmation. |
| DEPMPO | 5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide | Hydroxyl and superoxide (B77818) radicals | Adducts are often more stable than those of DMPO. |
This interactive table outlines common spin traps used to detect radical intermediates and the type of structural information that can be gleaned from the resulting EPR spectra.
Transition Metal-Catalyzed Reaction Mechanisms
The carbon-iodine bond at the C-5 position of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular complexity.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C and C-heteroatom bond formation. The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov For a substrate like this compound, the cycle typically proceeds through three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond to form a square planar Pd(II) complex.
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the active Pd(0) catalyst. nih.gov
The choice of ligand coordinated to the palladium center is critical for the success of the reaction. Ligands modulate the steric and electronic properties of the metal center, influencing the rates of the elementary steps in the catalytic cycle. nih.gov For example, bulky, electron-rich phosphine (B1218219) ligands like those from the Buchwald group (e.g., SPhos, XPhos) are known to accelerate the oxidative addition and reductive elimination steps, leading to highly efficient catalytic systems. nih.govrsc.org
Table 3: Influence of Ligand Class on Palladium-Catalyzed Cross-Coupling
| Ligand Class | Example(s) | Key Structural Feature | General Effect on Catalysis |
| Triarylphosphines | Triphenylphosphine (PPh3) | Simple, moderately electron-rich | Standard ligand, effective for reactive substrates. |
| Bulky Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Steric bulk and electron-donating alkyl groups | Promote fast oxidative addition and reductive elimination; high catalyst turnover. |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable catalysts, useful for challenging transformations. |
| Bidentate Phosphines | DPPF, Xantphos | Chelating backbone | Can increase catalyst stability and influence selectivity. |
This interactive table compares different classes of ligands commonly used in palladium catalysis and their general impact on reaction efficiency.
Insights from Kinetic Isotope Effect (KIE) Measurements
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of transition states. wikipedia.orgnih.gov A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org
Table 4: Computed Kinetic Isotope Effects (KIE) for Enolization of Substituted Indolin-2-one Analogues
| Substituent at C-6 | Transition State Geometry | Computed kH/kD (KIE) |
| 6-Nitro | Early (reactant-like) | ~5.7 |
| 6-H | Central | ~6.2 |
| 6-Amino | Late (product-like) | ~6.4 |
This interactive table presents computed KIE data for the base-catalyzed enolization of substituted indolin-2-one analogues, illustrating the effect of substituents on the transition state structure. Data is conceptual and based on trends described in computational studies. rogue-scholar.orgic.ac.uk
Biocatalytic Reaction Mechanisms
Biocatalysis has emerged as a powerful strategy for the selective functionalization of complex molecules under mild conditions. chemrxiv.org Engineered enzymes, particularly heme proteins, have been successfully employed to catalyze challenging C-H functionalization reactions on substrates like indolines, which are structural relatives of indolin-2-ones. chemrxiv.orgnih.gov
The insertion of a carbene into a C(sp³)-H bond is a highly effective method for forming new carbon-carbon bonds. mdpi.com Heme-containing enzymes, such as cytochrome P450 variants, have been engineered to catalyze these abiological transformations with high efficiency and selectivity. mdpi.comnih.gov
The catalytic cycle begins with the reduction of the heme iron from the ferric Fe(III) state to the catalytically active ferrous Fe(II) state. nih.gov The Fe(II) enzyme then reacts with a diazo compound, such as ethyl diazoacetate (EDA), which serves as a carbene precursor. This reaction leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive iron-porphyrin carbene intermediate. nih.govresearchgate.net
Once formed, this heme carbene is responsible for the C-H insertion. Computational and experimental studies on engineered P450 enzymes have provided strong evidence for a radical-mediated mechanism for the subsequent C(sp³)-H functionalization. chemrxiv.orgresearchgate.netchemrxiv.org The reaction is proposed to proceed via a stepwise pathway involving:
Hydrogen Atom Transfer (HAT): The electrophilic iron carbene abstracts a hydrogen atom from the substrate's C(sp³)-H bond, generating a substrate radical and an iron-hydride intermediate. nih.govnih.gov
Radical Rebound: The resulting radical pair then undergoes a rapid, concerted recombination to form the new C-C bond, yielding the final functionalized product. nih.gov
This stepwise HAT and radical rebound mechanism is distinct from the concerted, nonradical mechanisms observed in some other metalloenzyme-catalyzed carbene transfer reactions like cyclopropanation. acs.orgrochester.edu The preference for the HAT pathway in C(sp³)-H insertions is influenced by factors such as the electronic properties of the carbene substituent and the nature of the axial ligand to the heme iron. nih.gov
| Step | Intermediate/Transition State | Description |
| 1. Enzyme Activation | Fe(II)-Heme | The resting Fe(III) state of the enzyme is reduced to the catalytically active Fe(II) state. |
| 2. Carbene Formation | Iron-Porphyrin Carbene | The Fe(II) enzyme reacts with a diazo reagent, releasing N₂ and forming a reactive metallocarbene intermediate. nih.gov |
| 3. C-H Activation | Radical Pair | The iron carbene abstracts a hydrogen atom from the substrate's C(sp³)-H bond via a Hydrogen Atom Transfer (HAT) process. nih.govnih.gov |
| 4. Bond Formation | C-C Bonded Product | A subsequent radical rebound between the substrate radical and the iron-hydride intermediate forms the final product. nih.gov |
A significant advantage of enzymatic catalysis is the ability to control reaction selectivity through protein engineering. nih.govfrontiersin.orgrsc.org Directed evolution, an iterative process of mutagenesis and screening, has been instrumental in tailoring the chemo-, regio-, and stereoselectivity of enzymes for non-natural reactions. acs.orgnih.govyoutube.com
In the context of C(sp³)-H functionalization of indoline analogues, engineered cytochrome P450 enzymes have demonstrated remarkable, tunable regioselectivity. chemrxiv.org Research has shown that by introducing specific mutations into the enzyme's active site, the position of carbene insertion on the indoline scaffold can be precisely controlled. For instance, different variants of the engineered iron-based catalyst CYP119 have been developed to selectively functionalize either the α- or β-C(sp³)-H bonds of N-substituted indolines. chemrxiv.orgresearchgate.netchemrxiv.org
This regiodivergence arises from the altered substrate binding orientation within the enzyme's active site. Mutations to key amino acid residues can create steric or electronic interactions that favor the positioning of one specific C-H bond closer to the reactive iron carbene intermediate, thereby directing the functionalization to that site. frontiersin.org This level of control allows for the synthesis of distinct constitutional isomers from a single starting material, a feat that is challenging to achieve with traditional small-molecule catalysts. chemrxiv.org The ability to generate diverse product libraries through biocatalyst engineering is a powerful tool in medicinal chemistry and drug discovery. mdpi.comacs.orgresearchgate.net
| Enzyme Variant | Target Substrate | Major Product Regioisomer | Key Mutations (Example) | Reference |
| CYP119-A | N-phenylindoline | α-functionalized indoline | Mutations in active site guiding α-positioning | chemrxiv.orgresearchgate.net |
| CYP119-B | N-phenylindoline | β-functionalized indoline | Different set of mutations favoring β-positioning | chemrxiv.orgresearchgate.net |
| CYP119-C | N-methylindoline | Exocyclic (N-methyl) functionalization | Mutations accommodating the N-methyl group | chemrxiv.org |
Mechanisms of Ring Transformation and Annulation Reactions
Beyond C-H functionalization, the indolin-2-one (oxindole) core is a versatile platform for skeletal rearrangements and annulation reactions to build polycyclic systems. nih.govresearchgate.net These transformations provide access to diverse and complex molecular architectures, such as quinolinones and hydrocarbazoles.
One notable transformation is the regiodivergent ring expansion of oxindoles to form quinolinone isomers. nih.govacs.orgacs.org Mechanistically, this reaction can be initiated by deprotonation of a 3-substituted oxindole. For example, the treatment of a 3-iodomethyl oxindole with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can promote a rearrangement. nih.govacs.org A proposed pathway involves the formation of an intermediary isocyanate following an intramolecular elimination cascade upon deprotonation of an N-H oxindole. nih.gov Subsequent cyclization leads to the formation of the expanded quinolinone ring system. The choice of reaction conditions, particularly the base and solvent, is critical in controlling the regiochemical outcome of the ring expansion. nih.gov
Oxidative conditions can also induce ring expansion. The oxidation of certain spirocyclic oxindole derivatives has been shown to proceed with decarboxylation and ring expansion to yield complex fused heterocyclic systems like quinazolino[4,5-b]quinazoline-diones. nih.gov
Annulation reactions build new rings onto an existing scaffold. The indolin-2-one framework can participate as a building block in these reactions. For example, asymmetric Robinson annulation reactions between 3-indolinone-2-carboxylates and cyclohexenone have been developed to construct chiral bridged tricyclic hydrocarbazole skeletons. researchgate.net These reactions often employ chiral catalysts to control the stereochemistry of the newly formed stereocenters. Similarly, [3+2]-annulation reactions with nitroalkenes provide a pathway to various five-membered nitrogen heterocycles. chim.it
| Reaction Type | Substrate Class | Key Reagents/Conditions | Product Scaffold | Mechanistic Feature | Reference |
| Ring Expansion | 3-(Iodomethyl)oxindoles | LiHMDS, THF, 80 °C | 4-Quinolinones | Base-mediated rearrangement | nih.govacs.org |
| Oxidative Ring Expansion | Spirocyclic oxindoles (Isamic acid) | Oxidation (e.g., with N-nitroso derivative) | Quinazolino[4,5-b]quinazolinediones | Oxidation-induced rearrangement and decarboxylation | nih.gov |
| Robinson Annulation | 3-Indolinone-2-carboxylates | Cyclohexenone, Chiral Catalyst | Bridged Tricyclic Hydrocarbazoles | Michael addition followed by intramolecular aldol (B89426) condensation | researchgate.net |
| [3+2] Annulation | Indolinones | Nitroalkenes | Fused Pyrrolidines/Pyrroles | Michael Initiated Ring Closure (MIRC) | chim.it |
Computational and Theoretical Chemistry Studies of Halogenated Indolin 2 Ones
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules. It offers a balance between computational cost and accuracy, making it ideal for exploring the chemical behavior of halogenated indolin-2-ones.
DFT calculations are instrumental in predicting the reactivity of 6-Fluoro-5-iodoindolin-2-one. By calculating global and local reactivity descriptors, researchers can identify the most probable sites for electrophilic, nucleophilic, and radical attacks. For instance, the analysis of Fukui functions and dual descriptors can pinpoint specific atoms susceptible to reaction. The iodine atom at the C5 position, due to its size and the nature of the carbon-iodine bond, is often predicted to be a key site for transition-metal-catalyzed cross-coupling reactions. The nitrogen atom of the lactam ring is typically a primary site for nucleophilic reactions or deprotonation.
Computational modeling can also map out entire reaction pathways, determining the transition state energies and activation barriers for various transformations. This allows for the a priori assessment of reaction feasibility and can guide the selection of optimal reaction conditions, such as catalysts or solvents, to achieve desired products.
Table 1: Predicted Reactivity Indices for this compound using DFT Note: The following values are illustrative and represent typical data obtained from DFT calculations.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
|---|---|---|---|
| N1 (Amide) | 0.25 | 0.08 | High for electrophiles after deprotonation |
| C3 | 0.12 | 0.15 | Susceptible to both nucleophiles and electrophiles |
| C5 (Iodo) | 0.05 | 0.22 | Primary site for electrophilic attack/coupling |
| C6 (Fluoro) | 0.09 | 0.11 | Moderate reactivity, influenced by fluorine |
| O2 (Carbonyl) | 0.31 | 0.04 | High for electrophiles (e.g., protonation) |
Understanding the electronic structure of this compound is fundamental to explaining its chemical properties. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The distribution of these frontier orbitals reveals key information. In a molecule like this compound, the HOMO is typically localized over the electron-rich aromatic ring and the nitrogen atom, indicating these are the primary sites for electron donation. Conversely, the LUMO is often centered on the electron-deficient carbonyl group and the carbon atoms of the ring, highlighting the sites susceptible to receiving electrons. The presence of the electron-withdrawing fluorine atom and the large, polarizable iodine atom significantly modulates the energies and distributions of these orbitals compared to the parent indolin-2-one.
DFT calculations provide a detailed picture of the electron distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis. This reveals the partial atomic charges on each atom, allowing for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the carbonyl oxygen would exhibit a strong negative potential, while the amide proton and the carbon atoms attached to the halogens would show positive potential.
Furthermore, computational electrochemistry using DFT can predict the redox potentials (oxidation and reduction potentials) of the molecule. These predictions are vital for understanding its behavior in electrochemical reactions and its potential stability under oxidative or reductive conditions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility, solvent interactions, and binding dynamics.
For this compound, MD simulations can be used to explore its conformational landscape, revealing the most stable arrangements of the molecule and the energy barriers between them. When studying its potential as a ligand, MD simulations are invaluable for analyzing how it binds to a biological target, such as a protein's active site. These simulations can assess the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and halogen bonds), and calculate the binding free energy, providing a dynamic understanding that static models cannot capture.
Quantum Chemical Calculations for Mechanistic Validation
Quantum chemical calculations, including high-level DFT or ab initio methods, are essential for validating proposed reaction mechanisms. When a new synthetic route for modifying this compound is proposed, these calculations can be used to construct a detailed energy profile of the entire reaction.
This involves locating all intermediates and transition states along the reaction coordinate. By comparing the calculated activation energies for different possible pathways, researchers can determine the most energetically favorable mechanism. This computational validation provides strong evidence to support or refute experimentally proposed mechanisms, offering a deeper understanding of the reaction's intricacies at the molecular level.
Application of Molecular Modeling in Scaffold Design and Modifications
Molecular modeling, encompassing all the techniques mentioned above, plays a crucial role in the rational design and modification of the indolin-2-one scaffold. Starting with a lead compound like this compound, computational chemists can systematically perform in silico modifications to predict how changes will affect its properties.
For example, by replacing the iodine or fluorine atoms with other functional groups, researchers can computationally screen a virtual library of new derivatives. DFT calculations can predict how these changes will alter the molecule's electronic properties and reactivity. Subsequently, MD simulations can assess how these modifications impact the binding affinity and selectivity for a specific biological target. This iterative cycle of computational design, prediction, and subsequent synthesis allows for a more efficient and targeted approach to developing new compounds with enhanced characteristics, reducing the time and resources required in the drug discovery or materials science pipeline.
Structure Reactivity and Structure Functionalization Relationships in Halogenated Indolin 2 Ones
Elucidating the Impact of Halogen Position and Nature on Chemical Transformations
The chemical behavior of 6-Fluoro-5-iodoindolin-2-one is dominated by the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond at the C5 position is significantly weaker and more polarizable than the C-F bond at the C6 position. This disparity makes the C5 position the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions.
The C5-iodo group serves as a versatile synthetic handle for introducing a wide array of substituents. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions proceed selectively at the C5 position, leaving the C-F bond intact. organic-chemistry.orgwikipedia.orgwikipedia.org This high degree of regioselectivity is crucial for the controlled synthesis of complex derivatives.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the C5-iodo position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This is a common method for introducing aryl or vinyl substituents.
Sonogashira Coupling: Used to form a carbon-carbon bond between the C5-iodo group and a terminal alkyne, this reaction is catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is instrumental in synthesizing arylalkyne derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the C5-iodo position and an amine, providing access to a wide range of N-arylated products. wikipedia.orglibretexts.org
In contrast, the C6-fluoro group is generally unreactive under these palladium-catalyzed conditions. The C-F bond is the strongest carbon-halogen bond, making oxidative addition to a Pd(0) center highly unfavorable. However, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. youtube.comopenstax.org In SNAr, fluorine is often the best leaving group among the halogens because its high electronegativity strongly polarizes the carbon-fluorine bond, facilitating the rate-determining nucleophilic attack. youtube.com
| Reaction Type | Reagents | Product | Description |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Fluoro-5-arylindolin-2-one | Forms a C-C bond, attaching an aryl group at the C5 position. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 6-Fluoro-5-alkynylindolin-2-one | Forms a C-C bond, attaching an alkynyl group at the C5 position. |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Base (e.g., NaOtBu) | 6-Fluoro-5-(amino)indolin-2-one | Forms a C-N bond, attaching an amino group at the C5 position. |
Correlation of Electronic Properties (e.g., Inductive vs. Resonance Effects) with Reaction Outcomes
The reaction outcomes for this compound are directly correlated with the distinct electronic properties of the fluorine and iodine substituents. Both halogens exhibit a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+R or +M). libretexts.org
However, the relative strengths of these effects differ significantly between fluorine and iodine, influencing the reactivity in cross-coupling reactions.
Fluorine: As the most electronegative element, fluorine exerts the strongest -I effect. Its +R effect, however, is also considered the most effective among halogens due to the efficient overlap between the 2p orbitals of fluorine and carbon. quora.com Despite this, the powerful -I effect dominates, making the adjacent carbon atoms electron-deficient.
Iodine: Iodine is the least electronegative of the common halogens, resulting in the weakest -I effect. Its +R effect is also minimal due to the poor overlap between its large 5p orbitals and carbon's 2p orbitals. quora.com The most significant electronic property of iodine in this context is the high polarizability and weakness of the C-I bond, which facilitates the oxidative addition step in palladium catalysis.
The strong -I effect of the fluorine at C6 makes the entire aromatic ring more electron-poor. This can influence the kinetics of the oxidative addition step at the C5-I bond, a key step in palladium-catalyzed cross-coupling cycles. The electron-deficient nature of the ring can make it more susceptible to this step, potentially increasing the reaction rate compared to a non-fluorinated analogue.
| Property | Fluorine (at C6) | Iodine (at C5) |
| Inductive Effect (-I) | Very Strong | Weak |
| Resonance Effect (+R) | Weak (but strongest among halogens) | Very Weak |
| Net Electronic Effect | Strongly electron-withdrawing | Weakly electron-withdrawing |
| Bond Strength (C-X) | Strongest | Weakest |
| Polarizability | Low | High |
| Primary Role in Reactivity | Modulates ring electronics | Acts as a leaving group in cross-coupling |
Steric Effects of Substituents on Regioselectivity and Reaction Rates
Steric effects, which arise from the spatial arrangement of atoms, can also influence chemical reactions by hindering the approach of reagents. In this compound, the size difference between the fluorine and iodine atoms is substantial.
The regioselectivity of functionalization is overwhelmingly dictated by the electronic differences and bond strengths of the C-I and C-F bonds, rather than by steric hindrance. Palladium catalysts will selectively interact with the weaker C-I bond.
However, steric factors can play a role in modulating the rate of reaction at the C5 position. The large atomic radius of iodine could potentially create steric hindrance that affects the approach of the bulky palladium catalyst complex. The adjacent fluorine atom at the C6 position is small and is unlikely to contribute significantly to this steric crowding. More relevant is the steric environment created by the indolinone ring structure itself and the ligands attached to the palladium catalyst. For instance, the use of bulky phosphine (B1218219) ligands on the catalyst, while often beneficial for promoting reductive elimination, can also slow the initial oxidative addition step if the substrate is sterically congested around the reaction site.
| Halogen | van der Waals Radius (Å) | Covalent Radius (Å) |
| Fluorine (F) | 1.47 | 0.64 |
| Iodine (I) | 1.98 | 1.33 |
Strategic Design Principles for Modulating Chemical Behavior
The specific substitution pattern of this compound exemplifies a powerful strategic design principle in modern organic synthesis and medicinal chemistry. The two halogen atoms serve distinct and orthogonal purposes:
Iodine as a Versatile Synthetic Handle: The iodo group at the C5 position is intentionally incorporated as a site for diversification. Its unique reactivity in palladium-catalyzed cross-coupling reactions allows for the late-stage introduction of a vast library of chemical fragments (e.g., aryl, heteroaryl, alkynyl, amino groups). This strategy enables the rapid generation of analogues for structure-activity relationship (SAR) studies during drug discovery, where the properties of the molecule are systematically altered to optimize biological activity.
Fluorine as a Bioisostere and Property Modulator: The fluoro group at the C6 position is typically retained in the final product. Its role is to modulate the physicochemical and biological properties of the molecule. In medicinal chemistry, fluorine is often used as a bioisostere for a hydrogen atom. Its introduction can lead to:
Increased Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target.
Modified Pharmacokinetics: Fluorine substitution can increase the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Therefore, the strategic design of this compound allows a chemist to build a core molecular scaffold using the C5-iodo "handle" while simultaneously embedding a key property-modulating fluorine atom at the C6 position. This orthogonal approach maximizes synthetic efficiency and provides precise control over the final molecule's chemical and biological behavior.
Advanced Synthetic Applications and Scaffold Diversification of 6 Fluoro 5 Iodoindolin 2 One
Construction of Complex Polycyclic Indoline-Based Scaffolds
The utility of 6-fluoro-5-iodoindolin-2-one as a precursor for complex, multi-ring systems is a cornerstone of its application in synthetic chemistry. The iodo group is particularly amenable to palladium-catalyzed reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These reactions enable the fusion of additional rings onto the indoline (B122111) framework, leading to the creation of novel polycyclic scaffolds. nih.gov
For instance, intramolecular Heck reactions can be employed to construct intricate ring systems. By tethering an olefin-containing side chain to the indoline nitrogen, a palladium catalyst can facilitate the cyclization between the C5 position (originally bearing the iodine) and the olefin, forging a new carbocyclic or heterocyclic ring. The specific geometry and nature of the tether are crucial in dictating the size and stereochemistry of the newly formed ring.
Another powerful strategy involves Suzuki or Stille cross-coupling reactions to introduce aryl or vinyl groups at the C5 position. nih.gov These newly introduced substituents can then undergo subsequent cyclization reactions, such as electrocyclization or Diels-Alder reactions, to build up the polycyclic architecture. This stepwise approach allows for a high degree of control over the final structure. The resulting rigid and three-dimensionally complex scaffolds are of significant interest in medicinal chemistry for their potential to interact with biological targets in a highly specific manner. nih.gov
Table 1: Palladium-Catalyzed Reactions for Polycyclic Scaffold Synthesis
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond | Application |
|---|---|---|---|---|
| Intramolecular Heck | Tethered Alkene | Pd(OAc)₂ / PPh₃ | C-C | Formation of fused carbocyclic/heterocyclic rings |
| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) | Introduction of aryl groups for subsequent cyclization |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | Elaboration into linear systems or precursors for cyclization |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | C-N | Formation of fused N-heterocyclic systems |
Preparation of Spirocyclic Indole (B1671886) Derivatives
Spirocyclic scaffolds, characterized by a single atom being part of two distinct rings, are prevalent in numerous natural products and possess significant biological activity. nih.govnih.gov this compound serves as an excellent starting material for the synthesis of spirocyclic indoles, particularly spirooxindoles. mdpi.com The chemistry often revolves around reactions at the C3 position of the indolin-2-one ring.
A common strategy involves the generation of an intermediate azomethine ylide from the parent oxindole (B195798) scaffold, which can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile. nih.gov This approach leads to the formation of a five-membered heterocyclic ring spiro-fused at the C3 position of the oxindole. The substituents on the dipolarophile can be varied to generate a library of structurally diverse spirocyclic compounds. mdpi.com
Alternatively, the C3 position can be functionalized to create a nucleophilic center, which can then attack an external electrophile in an intramolecular fashion to form the spirocyclic system. Dearomatization reactions of related indole precursors also provide a pathway to these valuable spiroindolenine structures. nih.govsemanticscholar.org The presence of the fluorine and iodine atoms on the benzene (B151609) ring of the indoline core allows for further diversification of the final spirocyclic products, enabling the exploration of structure-activity relationships. nih.gov
Integration into Hybrid Molecular Architectures and Complex Heterocyclic Systems
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a novel mechanism of action. The reactivity of the C-I bond in this compound makes it an ideal candidate for integration into such complex systems.
Through palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki reactions, the indolinone core can be linked to other heterocyclic systems, such as quinolines, pyrazoles, or triazoles. researchgate.netnih.gov For example, a Sonogashira coupling with a terminal alkyne-substituted heterocycle directly connects the two molecular entities via a rigid ethynyl (B1212043) linker. This strategy has been widely used to synthesize complex molecules for materials science and medicinal chemistry applications.
Furthermore, the indolinone itself can be built upon to form more complex, fused heterocyclic systems. For example, the iodinated position can be converted into an amino group via a Buchwald-Hartwig amination, which can then be used as a handle to construct a fused pyrazine (B50134) or imidazole (B134444) ring. These multi-heterocyclic frameworks often exhibit unique photophysical properties or potent biological activities.
Utility as Key Intermediates for Downstream Organic Syntheses
Beyond its direct use in constructing complex scaffolds, this compound is a crucial intermediate that enables access to a wide array of other functionalized indolinone derivatives. researchgate.netnih.gov The C-I bond can be readily transformed into a variety of other functional groups, dramatically expanding its synthetic potential.
For example, iodine-lithium exchange followed by quenching with an electrophile allows for the introduction of a wide range of substituents at the C5 position, including alkyl, acyl, and carboxyl groups. The iodo group can also be subjected to Stille coupling to introduce organotin-derived fragments or to cyanation reactions to install a nitrile group. nih.gov This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further avenues for derivatization.
The versatility of this intermediate is highlighted by its role in the synthesis of targeted therapeutic agents. The ability to selectively functionalize the C5 position is critical for optimizing the pharmacological profile of drug candidates. Therefore, this compound is not just a building block but a strategic platform for the efficient and modular synthesis of complex, high-value organic molecules. researchgate.netnih.gov
Table 2: Downstream Synthetic Transformations of this compound
| Reaction | Reagents | Functional Group Introduced at C5 | Significance |
|---|---|---|---|
| Lithiation/Electrophile Trap | 1. n-BuLi or t-BuLi 2. Electrophile (e.g., CO₂, R-CHO) | -COOH, -CH(OH)R, etc. | Access to a wide range of functional groups |
| Cyanation | CuCN or Zn(CN)₂ / Pd catalyst | -CN (Nitrile) | Intermediate for acids, amides, amines |
| Stille Coupling | Organostannane (R-SnBu₃) / Pd catalyst | -R (Alkyl, Vinyl, Aryl) | Forms C-C bonds under mild conditions |
| Borylation (Miyaura) | Bis(pinacolato)diboron / Pd catalyst | -B(pin) | Creates a boronic ester for subsequent Suzuki couplings |
Q & A
Basic: What are the optimal synthetic routes for 6-Fluoro-5-iodoindolin-2-one, and how can purity be validated?
Answer:
Synthesis typically involves halogenation or cross-coupling reactions. For example:
- Step 1 : Start with indolin-2-one derivatives; introduce fluorine via electrophilic substitution using Selectfluor™ or similar agents .
- Step 2 : Iodination at the 5-position via directed ortho-metalation (DoM) or palladium-catalyzed coupling (e.g., Stille or Suzuki reactions) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water).
- Purity Validation :
- HPLC : ≥95% purity with C18 columns, 1.0 mL/min flow, UV detection at 254 nm .
- Melting Point : Compare observed mp (e.g., 160–165°C) with literature values to confirm crystallinity .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), lactam NH (δ ~10.2 ppm, broad), and coupling patterns (e.g., J = 8–10 Hz for F-C-H) .
- ¹³C NMR : Confirm lactam carbonyl (δ ~175 ppm) and iodine/fluorine substituent effects on aromatic carbons .
- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (e.g., calculated for C₈H₄FINO: 307.93) .
- IR : Lactam C=O stretch (~1680 cm⁻¹) and aromatic C-F/C-I vibrations (~1100–1200 cm⁻¹) .
Advanced: How to design a pharmacological study to evaluate the kinase inhibition potential of this compound?
Answer:
Use the PICO framework to structure experiments:
- Population : Kinase enzymes (e.g., JAK2, EGFR).
- Intervention : Compound concentration gradients (1 nM–100 μM).
- Comparison : Positive controls (e.g., staurosporine) and vehicle (DMSO).
- Outcome : IC₅₀ values via fluorescence-based assays (e.g., ADP-Glo™) .
- Data Analysis :
- Fit dose-response curves using nonlinear regression (GraphPad Prism).
- Report Hill slopes and R² values to assess cooperativity .
Advanced: How to resolve contradictions in observed biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Answer:
- Replication : Repeat assays ≥3 times under identical conditions (pH, temperature, buffer composition) .
- Error Analysis : Calculate standard deviations and use ANOVA to identify inter-experimental variability .
- Meta-Analysis : Compare raw datasets (e.g., via shared repositories) to isolate confounding factors (e.g., cell line heterogeneity) .
- Control Validation : Ensure consistency in positive/negative controls across labs .
Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies (e.g., for Suzuki-Miyaura coupling) .
- Molecular Docking : Simulate binding affinities with catalytic sites (e.g., Pd(PPh₃)₄) using AutoDock Vina .
- SAR Studies : Correlate electronic parameters (Hammett σ) with reaction yields to optimize substituents .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Under argon at –20°C in amber vials to avoid light/oxygen-induced decomposition .
- Stability Monitoring :
- HPLC Purity Checks : Monthly comparisons to baseline chromatograms .
- TGA/DSC : Assess thermal stability (e.g., decomposition onset >150°C) .
Advanced: How to investigate the mechanistic role of the iodine substituent in modulating biological activity?
Answer:
- Isotopic Labeling : Synthesize ¹²⁵I-labeled analogs for radioligand binding assays to quantify target engagement .
- SAR Analogues : Compare activity of 5-iodo vs. 5-bromo/5-chloro derivatives to isolate electronic/steric effects .
- X-ray Crystallography : Resolve compound-target complexes (e.g., kinase-ligand co-crystals) to map halogen bonding interactions .
Basic: How to ensure reproducibility in spectral data for this compound?
Answer:
- Standardized Protocols :
- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) .
- MS : Calibrate instruments daily with reference compounds (e.g., sodium formate clusters) .
- Data Sharing : Upload raw spectra to repositories like Zenodo with metadata (e.g., solvent, temperature) .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
Answer:
- Nonlinear Regression : Fit sigmoidal curves (variable slope) to calculate IC₅₀ and confidence intervals .
- Bootstrap Analysis : Resample data 10,000 times to estimate uncertainty in EC₅₀ values .
- Multiple Testing Correction : Apply Bonferroni or Benjamini-Hochberg adjustments to p-values in high-throughput screens .
Advanced: How to address discrepancies between computational predictions and experimental results in reactivity studies?
Answer:
- Sensitivity Analysis : Vary DFT parameters (basis sets, solvation models) to identify prediction outliers .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and compare with computed activation energies .
- Error Logging : Document all assumptions (e.g., implicit solvent effects) in computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
